1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-6-(trifluoromethyl)phenanthrene-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2F3O2/c17-8-4-11-10-3-7(16(19,20)21)1-2-9(10)13(15(22)23)6-12(11)14(18)5-8/h1-6H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWIERNYXQOBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C3C(=CC(=CC3=C2C=C1C(F)(F)F)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2F3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191946 | |
| Record name | 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38635-85-7 | |
| Record name | 1,3-Dichloro-6-(trifluoromethyl)-9-phenanthrenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38635-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038635857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Oxidation of Phenanthrene to Phenanthrenequinone and Further to Carboxylic Acid
A patented method describes the oxidation of phenanthrene to phenanthrenequinone using sodium dichromate and sulfuric acid, with tetrabutyl ammonium fluoride-trihydrate as a catalyst. The reaction is carefully temperature-controlled (95-100 °C heating, then cooling to 80-85 °C) with slow addition of sulfuric acid to generate chromic acid in situ. After reaction completion, the mixture is neutralized and the precipitate is isolated and reacted with sodium hydroxide to yield 9-hydroxyfluorene-9-carboxylic acid (HFCA), a related compound.
While this method is for HFCA, similar oxidation principles apply to phenanthrene derivatives bearing chloro and trifluoromethyl substituents to obtain the corresponding carboxylic acid.
Preparation of 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde
This aldehyde intermediate can be synthesized by selective chlorination and trifluoromethylation of phenanthrene, followed by formylation at the 9-position. The aldehyde is characterized by IR and NMR spectroscopy to confirm structure.
Reduction and Esterification
Reduction of the aldehyde to the corresponding alcohol or further esterification to methyl esters is achieved using reagents such as sodium borohydride or boron trifluoride etherate in tetrahydrofuran. Hydrolysis and purification steps involve washing with aqueous sodium bicarbonate and drying over sodium sulfate. Crystallization from methanol yields purified products.
Preparation of Derivatives via Aminopropanol Substitution
In some cases, the carboxylic acid or its derivatives are further reacted with amines to form biologically active compounds, such as antimalarial agents. This involves reacting the phenanthrene carboxylic acid derivatives with β-glycerophosphoric acid or amines in inert solvents like methanol or dimethylformamide, followed by filtration and solvent removal under reduced pressure.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Oxidation to phenanthrenequinone | Sodium dichromate, sulfuric acid, tetrabutyl ammonium fluoride | 95-100 (heat), then 80-85 (reaction) | 6-8 hours | Slow acid addition critical for yield |
| Conversion to carboxylic acid | NaOH or KOH | Ambient to 50-55 | Variable | Neutralization and washing required |
| Formylation | Electrophilic substitution reagents | Controlled | Variable | Selective substitution essential |
| Reduction/esterification | Sodium borohydride, boron trifluoride etherate, methanol | 0-3 (reduction) | 2 hours | Avoid mineral acids to prevent dehydration |
| Aminopropanol substitution | β-glycerophosphoric acid, inert solvents (methanol, DMF) | Ambient to 100 | Variable | Equimolar reactants preferred |
Research Findings and Yields
The oxidation step to phenanthrenequinone and subsequent conversion to carboxylic acid can achieve moderate to good yields (typically 50-70%) depending on catalyst and temperature control.
Reduction and esterification steps yield purified methyl esters with yields around 60%, confirmed by melting point and spectral data.
The presence of chloro and trifluoromethyl groups influences reactivity and selectivity, requiring careful control of reaction conditions to avoid side reactions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH₃) are commonly used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Hydroxyl, amino, and alkyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid has potential applications in medicinal chemistry due to its structural similarity to biologically active compounds. Research indicates that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth and proliferation.
Case Study Example :
A study investigated the effects of this compound on certain cancer cell lines, revealing that it significantly reduced cell viability at micromolar concentrations. This suggests a potential pathway for developing new anti-cancer agents based on its structure.
Materials Science
In materials science, this compound is being explored for its utility in creating advanced materials with unique properties, such as increased thermal stability and enhanced mechanical strength. The trifluoromethyl group is particularly valuable for imparting hydrophobic characteristics to materials.
Data Table: Properties of Materials with this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Hydrophobicity | Significant |
Environmental Studies
The environmental impact of fluorinated compounds is a critical area of research due to their persistence and potential toxicity. This compound is being studied for its degradation pathways in various environmental conditions.
Research Findings :
Studies have shown that this compound can undergo photodegradation when exposed to UV light, leading to the formation of less harmful byproducts. This property is crucial for assessing the environmental risks associated with its use.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Chloro-6-(trifluoromethyl)phenanthrene-9-carboxylic Acid (CAS 35315-65-2)
Structural Differences : Lacks the chlorine at position 1, reducing steric hindrance and electronic withdrawal effects.
Physicochemical Properties :
- Molecular Formula: C₁₆H₈ClF₃O₂
- Molecular Weight: 324.69 g/mol
- Applications: Utilized in synthesis, pharmaceuticals, and antifungal agents .
Functional Impact : The single chlorine at position 3 may result in weaker intermolecular interactions (e.g., halogen bonding) compared to the dichloro analog. This could reduce binding affinity in biological systems or alter crystallinity in material applications.
Halofantrine (CAS 69756-53-2)
Structural Differences: Replaces the carboxylic acid with a 3-(dibutylamino)-1-propanol group. Key Attributes:
- Molecular Formula: C₂₆H₃₀Cl₂F₃NO
- Molecular Weight: 500.4 g/mol
- Applications: Antimalarial drug targeting heme detoxification in Plasmodium parasites . Functional Impact: The amino alcohol group introduces basicity and salt-forming capability, enhancing solubility in acidic environments. The dibutylamino chain increases lipophilicity, improving blood-brain barrier penetration but raising cardiotoxicity risks.
2,3,6-Trimethoxy-phenanthrene-9-carboxylic Acid (CAS 30062-39-6)
Structural Differences : Substitutes chlorine and trifluoromethyl groups with methoxy (-OCH₃) groups at positions 2, 3, and 5.
Key Attributes :
- Molecular Formula: C₁₈H₁₆O₅
- Molecular Weight: 312.32 g/mol
- Applications: Research chemical and reference standard .
Functional Impact : Methoxy groups are electron-donating, reducing carboxylic acid acidity. The bulkier substituents may hinder molecular packing, affecting crystallinity and solubility compared to halogenated analogs.
Research Findings and Data Analysis
Substituent Effects on Physicochemical Properties
*Estimated based on structural similarity to CAS 35315-65-2.
Biological Activity
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid (CAS Number: 38635-85-7) is a synthetic organic compound with significant biological activity. Its unique chemical structure, characterized by the presence of chlorine and trifluoromethyl groups, enhances its interaction with biological systems, making it a subject of interest in pharmacology and toxicology.
- Molecular Formula : CHClFO
- Molecular Weight : 359.127 g/mol
- Density : 1.577 g/cm³
- Boiling Point : 489.1°C at 760 mmHg
- LogP : 6.0168 (indicating high lipophilicity)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes involved in metabolic pathways. Studies have shown that compounds with trifluoromethyl substituents can significantly increase the potency of enzyme inhibitors, particularly in the context of reverse transcriptase and other targets involved in cancer and viral replication .
- Anticancer Activity : Research indicates that derivatives of phenanthrene carboxylic acids exhibit cytotoxic effects against various cancer cell lines. The presence of halogen atoms, such as chlorine and fluorine, contributes to their ability to induce apoptosis in cancer cells .
- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activity, potentially due to their ability to disrupt cellular membranes or inhibit vital metabolic processes in pathogens .
Case Study 1: Anticancer Efficacy
A study explored the anticancer properties of phenanthrene derivatives, including this compound. The compound demonstrated significant growth inhibition in human cancer cell lines, with IC values ranging from 0.5 to 5 µM depending on the cell type. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Enzyme Interaction
In vitro studies on enzyme kinetics revealed that this compound acts as a potent inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition was competitive, suggesting that the compound binds effectively to the active site of these enzymes .
Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves halogenation and trifluoromethylation of a phenanthrene backbone. Key steps include:
- Halogenation : Use of chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions to introduce chlorine at positions 1 and 3 .
- Trifluoromethylation : Employing Cu-mediated cross-coupling reactions or radical initiators (e.g., AIBN) with CF₃ sources like TMSCF₃ .
- Purification : Flash chromatography (EtOAc/hexane gradients) or recrystallization from ethanol for high-purity isolation .
Optimization focuses on controlling reaction temperature (e.g., –78°C for lithiation steps), stoichiometry of reagents (e.g., n-BuLi for deprotonation), and inert atmospheres to avoid side reactions .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. How does the compound’s solubility profile influence solvent selection in experimental workflows?
Methodological Answer:
- Polar Solvents : Limited solubility in water due to hydrophobic phenanthrene core; use DMSO or DMF for biological assays .
- Nonpolar Solvents : Moderate solubility in chloroform or THF, ideal for NMR studies .
- Optimization Strategy : Test solubility via phase diagrams or conductivity measurements. Co-solvents (e.g., 10% ethanol in PBS) enhance aqueous compatibility for in vitro studies .
Q. What factors affect the compound’s stability under standard laboratory storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the phenanthrene ring .
- Moisture : Anhydrous environments (desiccators with P₂O₅) prevent hydrolysis of the carboxylic acid group .
- Long-Term Stability : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., methyl esters) on the carboxylic acid to steer electrophiles to positions 1 and 3 .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites based on electron density maps .
- Experimental Validation : Compare reaction outcomes (e.g., Cl₂ vs. SOCl₂) with LC-MS to identify competing pathways .
Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : AutoDock Vina simulations to map binding affinities with hydrophobic pockets (e.g., cytochrome P450) .
- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., resorufin-based probes) to assess inhibition potency .
- Contradiction Resolution : Cross-validate SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) data to confirm binding thermodynamics .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Methodological Answer:
- Impurity Profiling : Use high-resolution LC-QTOF-MS to differentiate isobaric species (e.g., Cl vs. CF₃ isotopic patterns) .
- Quantitation Limits : Achieve ppm-level detection via internal standardization (e.g., deuterated analogs) .
- Contradiction Analysis : Replicate analyses across multiple instruments (e.g., Agilent vs. Waters systems) to rule out machine-specific artifacts .
Q. How does the compound’s stability vary in biological assay matrices (e.g., serum or buffer)?
Methodological Answer:
Q. What strategies are used to study its interactions with biomolecules (e.g., DNA or proteins)?
Methodological Answer:
- Fluorescence Quenching : Titrate the compound into FITC-labeled albumin and measure Stern-Volmer constants .
- Circular Dichroism : Monitor conformational changes in DNA helices upon binding .
- Cross-Linking : Use EDC/NHS chemistry to conjugate the carboxylic acid to amine-containing peptides for pull-down assays .
Q. How are contradictions in experimental data (e.g., conflicting bioactivity results) systematically resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
